2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a diketone or an aldehyde. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The benzoyl group is then attached through a Friedel-Crafts acylation reaction. Finally, the morpholinopropyl hydrazinecarbothioamide moiety is introduced through a series of substitution reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for facilitating these reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include amino derivatives, oxidized products, and substituted hydrazinecarbothioamides
Scientific Research Applications
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazinecarbothioamides. Compared to these compounds, 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
3,5-Dimethyl-1H-pyrazole derivatives: Known for their biological activities and use in medicinal chemistry
Hydrazinecarbothioamide derivatives: Studied for their potential therapeutic applications and chemical reactivity
Properties
Molecular Formula |
C21H29N7O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H29N7O4S/c1-15-19(28(30)31)16(2)27(25-15)14-17-5-3-6-18(13-17)20(29)23-24-21(33)22-7-4-8-26-9-11-32-12-10-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,23,29)(H2,22,24,33) |
InChI Key |
JYXQIVFRLRVVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NNC(=S)NCCCN3CCOCC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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